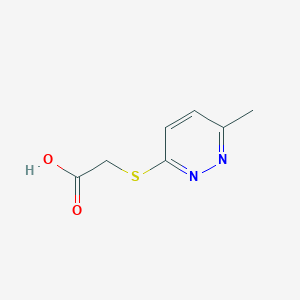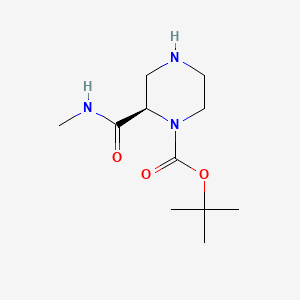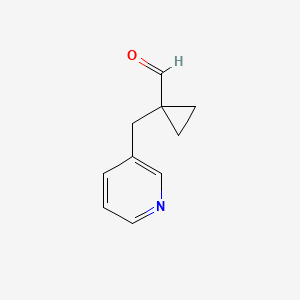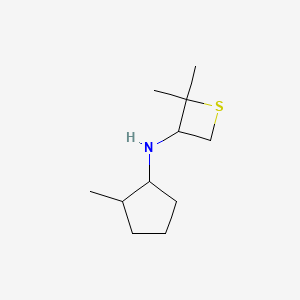
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is an organic compound characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. This compound is notable for its unique structure, which includes a cyclopentyl group and two methyl groups attached to the nitrogen atom. The presence of the thietane ring imparts distinct chemical properties, making it a subject of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine typically involves the reaction of 2-methylcyclopentanone with a suitable amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the thietane precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring and the nitrogen atom play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
類似化合物との比較
Similar Compounds
2-Methylcyclopentanol: A related compound with a cyclopentyl group and a hydroxyl group.
2,2-Dimethylcyclopentanone: Similar in structure but lacks the thietane ring and nitrogen atom.
2-Methylcyclopentanone: Another related compound with a cyclopentyl group and a carbonyl group.
Uniqueness
2,2-Dimethyl-N-(2-methylcyclopentyl)thietan-3-amine is unique due to the presence of the thietane ring, which imparts distinct chemical properties and reactivity
特性
分子式 |
C11H21NS |
|---|---|
分子量 |
199.36 g/mol |
IUPAC名 |
2,2-dimethyl-N-(2-methylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-8-5-4-6-9(8)12-10-7-13-11(10,2)3/h8-10,12H,4-7H2,1-3H3 |
InChIキー |
ZTCAAROCWWRIFL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC1NC2CSC2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


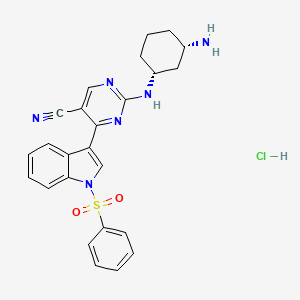
amine](/img/structure/B13341427.png)
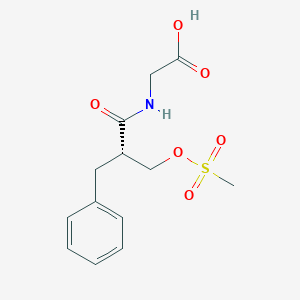


![3-Chloro-2-[(pyrrolidin-3-yloxy)methyl]-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B13341450.png)
![(5-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B13341457.png)

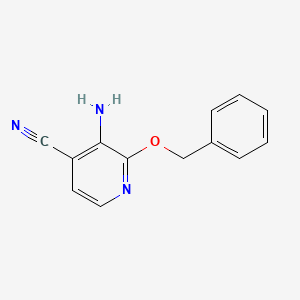
![1-(3-Fluorobenzyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13341483.png)
